Product packaging for 4'-Methylacetophenone semicarbazone(Cat. No.:CAS No. 3352-98-5)

4'-Methylacetophenone semicarbazone

Cat. No.: B3393555
CAS No.: 3352-98-5
M. Wt: 191.23 g/mol
InChI Key: UORDOKZAZGHLGC-WQLSENKSSA-N
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Description

Contextual Overview of Semicarbazone Chemistry in Academic Research

Semicarbazones are a class of organic compounds characterized by the functional group R¹R²C=N-NH-C(=O)NH₂. They are typically formed through a condensation reaction between an aldehyde or ketone and semicarbazide (B1199961). researchgate.net This reaction has been a fundamental tool in organic chemistry for over a century, historically used for the qualitative analysis, purification, and characterization of carbonyl compounds due to the crystalline and stable nature of the resulting semicarbazone derivatives. sigmaaldrich.com

In contemporary chemical science, the interest in semicarbazones has shifted significantly towards their diverse biological activities. chem960.com The unique structural features of the semicarbazone moiety, which includes a hydrogen bonding domain, an electron donor group, and an imine linkage, make these compounds versatile ligands capable of coordinating with metal ions. epa.gov This ability to chelate metals is often linked to their biological properties. epa.gov

Extensive academic research has demonstrated that semicarbazone derivatives possess a wide spectrum of pharmacological potential. They are prominently investigated for their anticonvulsant properties, with numerous studies exploring their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govfarmaceut.orgijsar.in Beyond their effects on the central nervous system, semicarbazones have also been evaluated for antimicrobial, anticancer, antiviral, and anti-inflammatory activities. researchgate.netresearchgate.netnih.gov This broad range of potential applications ensures that the synthesis and evaluation of novel semicarbazone derivatives remain an active and important area of medicinal chemistry research. farmaceut.org

Rationale for Academic Research on 4'-Methylacetophenone (B140295) Semicarbazone

The academic interest in 4'-Methylacetophenone semicarbazone, also known by its IUPAC name (E)-2-(1-(p-tolyl)ethylidene)hydrazine-1-carboxamide, stems from the well-established pharmacological importance of the aryl semicarbazone pharmacophore. researchgate.netnih.gov A significant body of research has identified a general structural model for anticonvulsant activity that includes an aryl hydrophobic binding site, a hydrogen bonding domain, and an electron donor group. researchgate.net Aryl semicarbazones fit this model, and their potential as anticonvulsant agents has been a primary driver of research in this area. farmaceut.orgresearchgate.net

The investigation of specific analogues, such as this compound, is a logical step in structure-activity relationship (SAR) studies. By modifying the substituents on the aromatic ring of the parent acetophenone (B1666503), researchers can probe how changes in lipophilicity, electronic properties, and steric bulk affect biological activity. For instance, studies on 4-bromophenyl and 4-chlorophenyl substituted semicarbazones have shown significant anticonvulsant effects, establishing these compounds as important prototypes. researchgate.net

The synthesis of the 4'-methyl analogue allows for the evaluation of a small, lipophilic, electron-donating group (the methyl group) at the para-position of the phenyl ring. This specific modification helps to elucidate the electronic and steric requirements of the receptor site responsible for the anticonvulsant action. ijsar.in Therefore, the synthesis and biological screening of this compound contribute to the systematic exploration of the semicarbazone chemical space, aiming to identify compounds with enhanced potency and a better therapeutic profile.

Detailed Research Findings

The synthesis of this compound follows a standard chemical procedure for semicarbazone formation.

Synthesis of this compound The compound is prepared through the condensation reaction of 4'-Methylacetophenone with Semicarbazide Hydrochloride. researchgate.netguidechem.com The reaction is typically carried out by refluxing the reactants in an appropriate solvent, such as ethanol, often with a catalytic amount of acid like glacial acetic acid to facilitate the reaction. researchgate.net

Table 1: General Synthesis of this compound

Reactant 1Reactant 2Reaction TypeProduct
4'-MethylacetophenoneSemicarbazide HydrochlorideCondensationThis compound

While detailed experimental characterization for this specific compound is not extensively documented in readily available literature, some physical properties have been reported by chemical suppliers.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3352-98-5 guidechem.com
Molecular Formula C₁₀H₁₃N₃O guidechem.com
Molecular Weight 191.23 g/mol nih.gov
Density 1.147 g/cm³ guidechem.com
Refractive Index 1.568 guidechem.com

No specific peer-reviewed studies detailing the biological activity (e.g., anticonvulsant ED₅₀) of this compound were identified in the searched literature. However, the activity of the broader class of acetophenone semicarbazones is well-established, particularly as anticonvulsant agents. nih.govijsar.in Research on closely related analogues provides a strong indication of the expected biological profile.

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O B3393555 4'-Methylacetophenone semicarbazone CAS No. 3352-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-1-(4-methylphenyl)ethylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-3-5-9(6-4-7)8(2)12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORDOKZAZGHLGC-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NC(=O)N)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3352-98-5
Record name NSC39871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Chemical Transformations

Fundamental Principles of Semicarbazone Formation from 4'-Methylacetophenone (B140295)

The formation of 4'-Methylacetophenone semicarbazone is a classic condensation reaction in organic chemistry. wikipedia.org It involves the reaction of 4'-Methylacetophenone, a ketone, with semicarbazide (B1199961). wikipedia.org This reaction is a type of imine formation, where the carbon-oxygen double bond of the ketone is replaced by a carbon-nitrogen double bond. wikipedia.orgquimicaorganica.org

The general reaction can be represented as follows:

R₁R₂C=O + H₂NNHCONH₂ → R₁R₂C=NNHCONH₂ + H₂O numberanalytics.com

In this specific case, 4'-Methylacetophenone reacts with semicarbazide to yield this compound and water. The reaction is typically carried out in a suitable solvent, and often a mild acid catalyst is used to facilitate the dehydration step. nih.gov The formation of the semicarbazone derivative is a reliable method for the identification and characterization of the parent ketone, as semicarbazones are often crystalline solids with sharp melting points. wikipedia.org One production method for purifying 4'-Methylacetophenone involves preparing the semicarbazone, which is then decomposed to yield the pure ketone. chemicalbook.com

ReactantProductReaction Type
4'-MethylacetophenoneThis compoundCondensation
Semicarbazide

Advanced Synthetic Approaches and Structural Modifications

Modern synthetic chemistry has introduced more efficient and environmentally friendly methods for the synthesis of semicarbazones. One such advanced approach is the use of microwave irradiation. nih.gov Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Another area of advancement is the use of "green" solvents to minimize the environmental impact of the synthesis. Studies have shown the successful synthesis of semicarbazones in novel green solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297), with high yields and purity. geneseo.edu Research indicates that the reaction is most efficient in an 80:20 ratio of ethyl lactate to water. geneseo.edu

Structural modifications of the basic semicarbazone structure are also an area of active research. These modifications are often aimed at creating derivatives with specific chemical or biological properties.

Mechanistic Insights into Condensation Reactions and Subsequent Transformations

The mechanism for the formation of this compound proceeds through a two-step process:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the terminal amino group (-NH₂) of semicarbazide on the electrophilic carbonyl carbon of 4'-Methylacetophenone. numberanalytics.com This leads to the formation of a tetrahedral intermediate. numberanalytics.com The lone pair of electrons on the nitrogen atom of the -NH₂ group that is not directly attached to the carbonyl group in semicarbazide is more available for donation, making it the more reactive nucleophile. youtube.com

Dehydration: The tetrahedral intermediate then undergoes a proton transfer, followed by the elimination of a water molecule to form the stable C=N double bond of the semicarbazone. numberanalytics.com The reaction rate is influenced by the pH of the medium, with an optimal pH range typically between 3 and 5. numberanalytics.com

Subsequent transformations of this compound can lead to a variety of other compounds. One significant transformation is its use as a precursor in the synthesis of more complex molecules, such as vic-dioxime derivatives. dergipark.org.trdergipark.org.tr

Exploration of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The reaction between 4'-Methylacetophenone and semicarbazide is highly regioselective. Semicarbazide has two -NH₂ groups, but only the one that is not adjacent to the carbonyl group acts as the nucleophile. youtube.com This is because the lone pair of electrons on the nitrogen atom next to the carbonyl group is delocalized through resonance, making it less nucleophilic. youtube.com

Stereoselectivity: Stereoselectivity can be observed in the formation of semicarbazones, particularly in the form of (E) and (Z) geometric isomers around the C=N double bond. The formation of a mixture of E/Z isomers has been confirmed through spectroscopic methods like ¹H NMR. nih.gov The specific isomer formed can be influenced by the reaction conditions and the structure of the parent ketone. While asymmetric synthesis can be employed to produce a single enantiomer in chiral molecules, for achiral this compound, the focus is on the control of geometric isomers. ethz.ch

Synthetic Strategies for Novel Derivatives (e.g., vic-dioxime derivatives)

A significant application of this compound is its use as a building block for synthesizing novel derivatives, such as vic-dioximes. Vic-dioximes are important ligands in coordination chemistry, capable of forming stable complexes with various transition metals. dergipark.org.trdergipark.org.trresearchgate.net

A documented synthetic strategy involves the reaction of 4-methylacetophenone semicarbazone with anti-chloroglyoxime to produce a novel vic-dioxime ligand, specifically anti-4-methylacetophenonesemicarbazone glyoxime (B48743) (L₂H₂). dergipark.org.trdergipark.org.tr This reaction demonstrates a practical application of the semicarbazone as an intermediate in the construction of more complex molecular architectures. dergipark.org.trdergipark.org.tr The synthesis of such vic-dioxime derivatives often involves the condensation of an appropriate amine or related compound with dichloroglyoxime (B20624) or its derivatives. nih.gov

Starting MaterialReagentProduct
4-Methylacetophenone semicarbazoneanti-Chloroglyoximeanti-4-methylacetophenonesemicarbazone glyoxime (L₂H₂)

Advanced Structural Elucidation and Theoretical Characterization

X-ray Crystallography and Solid-State Analysis

A cornerstone of modern chemical analysis, X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure. However, a diligent search of crystallographic databases and the broader scientific literature yielded no reports on the crystal structure of 4'-Methylacetophenone (B140295) semicarbazone. Consequently, fundamental parameters such as its crystal system, space group, and the precise arrangement of its atoms in the solid state remain undetermined.

Crystal System and Space Group Determination

Without experimental X-ray diffraction data, the assignment of a crystal system (e.g., monoclinic, orthorhombic, etc.) and space group for 4'-Methylacetophenone semicarbazone is impossible. This information is critical for understanding the symmetry of the unit cell, the smallest repeating unit in a crystal lattice.

Molecular Conformation and Geometry in the Crystalline State

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be definitively determined through X-ray crystallography. For this compound, this would include the planarity of the semicarbazone moiety, the orientation of the tolyl group relative to the semicarbazone backbone, and precise bond lengths and angles. In the absence of crystallographic data, any discussion of its solid-state conformation would be purely speculative.

Intermolecular Interactions and Supramolecular Assembly

The way molecules pack together in a crystal is governed by a variety of intermolecular forces, including hydrogen bonding and π-π stacking. Semicarbazones, with their N-H and C=O groups, are expected to form significant hydrogen bonding networks. Furthermore, the presence of the aromatic tolyl group suggests the possibility of π-π stacking interactions. However, without a determined crystal structure, the nature and geometry of these interactions in this compound cannot be described.

Advanced Spectroscopic Analysis and Interpretations

While spectroscopic data for the precursor, 4'-methylacetophenone, is readily available, specific and detailed spectroscopic analyses for this compound are scarce in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR studies are essential for confirming the structure of a molecule in solution and can provide insights into its dynamic behavior. While the synthesis of various semicarbazones and their characterization by NMR have been reported in a general sense, specific chemical shift assignments and coupling constants for this compound are not available. Such data would be crucial for assigning the signals of the methyl, aromatic, and semicarbazone protons and carbons. Furthermore, variable temperature NMR studies could reveal information about potential tautomerism or restricted rotation around the C-N bonds, but no such studies have been found.

Proton (¹H) NMR Data Carbon (¹³C) NMR Data
No data availableNo data available
Table 1: ¹H and ¹³C NMR Data for this compound. Data is currently unavailable in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H, C=O, C=N, and aromatic C-H and C=C vibrations. While some general IR data for semicarbazones exists, a detailed vibrational analysis with specific band assignments for this compound has not been reported. Such an analysis would provide valuable information about the bonding and electronic structure of the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretchingNo data available
C=O stretchingNo data available
C=N stretchingNo data available
Aromatic C-H stretchingNo data available
Aromatic C=C stretchingNo data available
Table 2: Key Vibrational Frequencies for this compound. Specific experimental values are not available in the current literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these orbitals, providing insight into the molecule's electronic structure. libretexts.org

For organic molecules like this compound, the most common electronic transitions involve the movement of electrons from non-bonding (n) or π bonding orbitals to π* antibonding orbitals. libretexts.orgyoutube.comyoutube.com The presence of a carbonyl group (C=O) and the aromatic ring in this compound gives rise to characteristic n → π* and π → π* transitions. youtube.com The conjugated system, which includes the benzene (B151609) ring, the C=N double bond, and the carbonyl group, extends the delocalization of π electrons. fiveable.me This extended conjugation typically leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of light at longer wavelengths (a bathochromic or red shift). fiveable.me

The polarity of the solvent can influence the wavelengths of these electronic transitions. For n → π* transitions, an increase in solvent polarity often leads to a hypsochromic shift (blue shift) to shorter wavelengths. youtube.com This is because polar solvents can stabilize the non-bonding electrons in the ground state, increasing the energy required for their excitation.

Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the UV-Vis spectrum. These simulations provide theoretical absorption maxima (λmax) that can be compared with experimental data. For instance, a study on a similar compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, showed that the calculated λmax in the gas phase was 357.70 nm, while in a polar solvent (DMSO), it shifted to 343.94 nm, indicating a hypsochromic shift. materialsciencejournal.org This highlights the importance of considering solvent effects when analyzing UV-Vis spectra.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. chemguide.co.uk This process often removes an electron, forming a positively charged molecular ion (M+•). chemguide.co.uk The molecular ion's m/z value corresponds to the molecular weight of the compound. For this compound (C10H13N3O), the expected molecular weight is approximately 191.23 g/mol . sigmaaldrich.com

The molecular ion is often energetically unstable and can undergo fragmentation, breaking into smaller charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure. The most stable fragments will be more abundant and thus produce more intense peaks in the mass spectrum.

A study on the mass spectral fragmentation of thiosemicarbazones, which are structurally related to semicarbazones, revealed characteristic fragmentation pathways. scirp.orgresearchgate.net For the thiosemicarbazone of 4-methylacetophenone, a notable observation was the absence of the molecular ion peak in the spectrum, which was attributed to the low energy requirement for ammonia (B1221849) loss. scirp.org Common fragmentation patterns in aromatic compounds include the formation of a stable tropylium (B1234903) ion (m/z 91). researchgate.net In the case of 4'-methylacetophenone, the mass spectrum shows a molecular ion peak at m/z 134 and a base peak at m/z 119, with another significant peak at m/z 91. chegg.comchemicalbook.com The fragmentation of semicarbazones can be complex, and in some cases, thermal decay and rearrangement reactions can occur in the injection port of a gas chromatograph-mass spectrometer (GC-MS), leading to the formation of unexpected products. scirp.orgresearchgate.net

Table 1: Key Mass Spectrometry Data for 4'-Methylacetophenone and its Thiosemicarbazone Derivative

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
4'-Methylacetophenone134119, 91 chegg.comchemicalbook.com
4-Methylacetophenone thiosemicarbazoneNot observed269 (from dimer), 117, 91 scirp.orgresearchgate.net

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the geometric and electronic properties of molecules. nih.govresearchgate.net DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. globalresearchonline.net This is achieved by finding the minimum energy conformation on the potential energy surface. globalresearchonline.net

For this compound, DFT calculations can provide valuable insights into bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific functionals, such as B3LYP, and basis sets, like 6-31G* or 6-311++G**. nih.govresearchgate.net The choice of functional and basis set can influence the accuracy of the results.

The electronic structure of the molecule, including the distribution of electron density, can also be elucidated through DFT. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. For example, the molecular electrostatic potential (MEP) can be calculated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). globalresearchonline.net

Molecular Orbital Analysis (HOMO-LUMO, frontier orbital theory, charge distribution)

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net The energies of the HOMO and LUMO and their gap can be calculated using computational methods like DFT.

The distribution of these frontier orbitals across the molecule provides further insight. In this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the semicarbazide (B1199961) moiety and the aromatic ring. The LUMO, on the other hand, would be expected to be distributed over the electron-withdrawing carbonyl group and the imine bond. The analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, can reveal how electrons are shared between atoms and can help in understanding intramolecular charge transfer interactions. researchgate.netglobalresearchonline.net

Vibrational Frequency Calculations and Spectral Simulations

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule. nih.gov These calculated frequencies can then be used to simulate the infrared (IR) and Raman spectra of the compound. nih.govresearchgate.net By comparing the simulated spectra with experimentally obtained spectra, a detailed assignment of the vibrational modes can be achieved. nih.gov

Each peak in a vibrational spectrum corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. For this compound, characteristic vibrational modes would include the N-H stretching of the amine and amide groups, the C=O stretching of the carbonyl group, the C=N stretching of the imine group, and various vibrations associated with the aromatic ring.

To improve the agreement between calculated and experimental frequencies, scaling factors are often applied to the calculated values. nih.gov This process corrects for the approximations inherent in the theoretical methods and the effects of the experimental conditions (e.g., solid state vs. gas phase).

Conformational Analysis and Isomerism via Computational Methods (e.g., E/Z isomerism, ring-chain tautomerism)

The presence of the C=N double bond in this compound gives rise to the possibility of geometric isomerism, specifically E/Z isomerism. studymind.co.uklibretexts.org The 'E' (entgegen) configuration describes the isomer where the higher priority groups on each carbon of the double bond are on opposite sides, while the 'Z' (zusammen) configuration has them on the same side. chemguide.co.uk The priority of the groups is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org

Computational methods can be employed to determine the relative stabilities of the E and Z isomers. By calculating the total energy of each isomer, it is possible to predict which one is more likely to be the predominant form.

Furthermore, semicarbazones can potentially exist in different tautomeric forms, such as ring-chain tautomerism, where an equilibrium exists between the open-chain form and a cyclic structure. scirp.org Theoretical calculations can be used to investigate the energies of these different tautomers and to determine the most stable form under specific conditions. A study on thiosemicarbazones, for instance, noted that while open thioketo forms are generally more stable, the possibility of different tautomers is a key aspect of their chemistry. scirp.org

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and reactivity of molecules. For this compound, these calculations reveal a wealth of information about its frontier molecular orbitals, electron density distribution, and the energetic favorability of chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. science.gov

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. These descriptors provide a general overview of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is given by η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η) and indicates the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / 2η.

The following table illustrates the conceptual framework for these descriptors, which would be populated with specific values for this compound from a dedicated computational study.

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Electron-donating ability
LUMO Energy (ELUMO) -Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMOReactivity and stability
Ionization Potential (I) -EHOMOEnergy to remove an electron
Electron Affinity (A) -ELUMOEnergy released upon gaining an electron
Electronegativity (χ) (I + A) / 2Electron-attracting tendency
Chemical Hardness (η) (I - A) / 2Resistance to electron cloud change
Chemical Softness (S) 1 / (2η)Polarizability
Electrophilicity Index (ω) χ² / (2η)Propensity to accept electrons

Local Reactivity Descriptors (Fukui Functions)

ƒ+(r): Indicates the reactivity towards a nucleophilic attack (attack by an electron donor).

ƒ-(r): Indicates the reactivity towards an electrophilic attack (attack by an electron acceptor).

ƒ0(r): Indicates the reactivity towards a radical attack.

For this compound, one would expect the nitrogen and oxygen atoms of the semicarbazide moiety to be potential sites for electrophilic attack, as indicated by higher ƒ-(r) values. Conversely, certain carbon atoms in the aromatic ring and the imine group might be more susceptible to nucleophilic attack, which would be reflected in higher ƒ+(r) values. A detailed Fukui function analysis would provide a quantitative basis for these predictions. researchgate.net

Coordination Chemistry of 4 Methylacetophenone Semicarbazone

Ligand Properties and Donor Atom Characterization

4'-Methylacetophenone (B140295) semicarbazone is a Schiff base derivative that possesses well-defined coordination sites, making it an effective chelating agent. ijnrd.orgnih.gov Its ability to coordinate with metal ions is primarily attributed to the presence of specific donor atoms and its capacity to exist in different tautomeric forms.

Semicarbazones, in general, can exhibit keto-enol tautomerism. nih.govresearchgate.net

Keto Form : In its neutral keto form, 4'-Methylacetophenone semicarbazone typically acts as a bidentate ligand. Coordination occurs through the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the azomethine group (-C=N-). ijnrd.orgnih.gov In this mode, the ligand is neutral.

Enol Form : Through deprotonation of the hydrazine -NH group, the ligand can adopt an enol form. This anionic form also acts as a bidentate ligand, coordinating through the enolic oxygen and the azomethine nitrogen. nih.gov

The primary donor atoms involved in coordination are the hard oxygen atom and the borderline nitrogen atom, allowing this ligand to form stable complexes with a range of transition metals. ijnrd.orgsemanticscholar.org While typically acting as a bidentate ligand (O, N), the presence of other functional groups could theoretically allow for higher denticity, such as tridentate coordination. nih.govsemanticscholar.org

Synthetic Methodologies for Metal Complexes

The synthesis of metal complexes of this compound generally follows a two-step process: ligand synthesis followed by complexation.

Ligand Synthesis : The ligand itself is synthesized via a condensation reaction. Stoichiometric amounts of 4'-Methylacetophenone and a semicarbazide (B1199961) salt (like semicarbazide hydrochloride) are reacted, typically in an alcohol solvent. The reaction is often facilitated by the presence of a base like sodium acetate to neutralize the generated acid. nih.gov This pH-dependent reaction is generally exothermic. nih.gov

Complex Synthesis : The metal complexes are subsequently prepared by reacting the isolated this compound ligand with a metal salt (e.g., chlorides, nitrates, sulfates) in a suitable solvent, commonly ethanol or methanol. researchgate.netnih.gov The mixture is often heated under reflux for several hours to ensure the completion of the reaction. researchgate.netnih.gov The stoichiometry between the metal and ligand is a critical factor, with metal-to-ligand ratios of 1:1 or 1:2 being common, leading to different coordination geometries. researchgate.net The resulting solid complex can then be isolated by filtration, washed, and dried. Various techniques such as heating reflux, interface diffusion, or hydrothermal methods can be employed to obtain crystalline products suitable for detailed structural analysis. researchgate.net

Structural Characterization of Metal Complexes

A comprehensive understanding of the structure and bonding in this compound metal complexes is achieved through a combination of spectroscopic and analytical techniques. X-ray crystallography provides definitive information on the solid-state structure, while spectroscopic methods offer insights into the coordination environment both in solid and solution phases. researchgate.netnih.gov

TechniqueInformation ProvidedKey Observations
Infrared (IR) Spectroscopy Identifies the ligand's donor atoms involved in coordination with the metal ion. nih.govA shift to lower frequency (red shift) of the ν(C=O) band and a shift in the ν(C=N) band upon complexation confirm the coordination through the carbonyl oxygen and azomethine nitrogen. ijnrd.orgnih.gov
¹H and ¹³C NMR Spectroscopy Confirms the structure of the ligand and provides information about the complex in solution.Chemical shift changes in the protons and carbons near the coordination sites upon complexation indicate metal-ligand bond formation. researchgate.net
Electronic (UV-Vis) Spectroscopy Provides information on the electronic transitions within the complex and helps in determining the coordination geometry around the central metal ion. researchgate.netThe position and intensity of d-d transition bands are indicative of specific geometries (e.g., octahedral, tetrahedral).
X-ray Diffraction Determines the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and overall molecular geometry of the complex in the solid state. researchgate.netReveals the coordination number of the metal, the geometry of the complex (e.g., distorted octahedral, square planar), and the role of counter-ions and solvent molecules. researchgate.net
Mass Spectrometry Confirms the molecular weight and fragmentation pattern of the ligand and its complexes.The molecular ion peak helps to confirm the proposed stoichiometry of the complex. researchgate.net
Molar Conductance Determines the electrolytic nature of the complexes in solution.Low molar conductivity values typically suggest a non-electrolytic nature, indicating that anions are coordinated to the metal ion. researchgate.netresearchgate.net
Magnetic Susceptibility Measures the magnetic moment of the complex, which helps in determining the geometry and the number of unpaired electrons on the metal ion. researchgate.netresearchgate.netThe measured magnetic moment can distinguish between high-spin and low-spin complexes and support proposed geometries (e.g., octahedral vs. square planar).

Theoretical Insights into Metal-Ligand Interactions and Complex Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insights into the electronic structure, stability, and reactivity of metal complexes involving semicarbazone ligands. researchgate.net

Theoretical studies on analogous semicarbazone and thiosemicarbazone complexes provide a framework for understanding this compound systems. researchgate.netnih.gov These computational methods are used to:

Optimize Molecular Geometry : DFT calculations can predict the most stable three-dimensional structure of the metal complexes, which can then be compared with experimental data from X-ray diffraction. researchgate.net

Analyze Metal-Ligand Bonding : The nature of the coordination bond can be investigated in detail. Natural Bond Orbital (NBO) analysis, for instance, can elucidate the donor-acceptor interactions between the ligand's orbitals (lone pairs on O and N) and the metal's vacant orbitals. nih.gov

Predict Spectroscopic Properties : Theoretical calculations can simulate IR and UV-Vis spectra, aiding in the assignment of experimental bands and providing a more profound understanding of the relationship between electronic structure and spectral features. researchgate.net

Evaluate Complex Stability : The binding energies, enthalpies, and Gibbs free energies of complex formation can be calculated to assess the thermodynamic stability of the complexes. researchgate.net This allows for a comparison of the ligand's affinity for different metal ions.

These theoretical investigations complement experimental findings, providing a detailed electronic-level picture of the coordination environment that is essential for understanding the properties and potential applications of these complexes. researchgate.net

Influence of Central Metal Ions and Counter-ions on Complex Geometry and Electronic Properties

The identity of the central metal ion and its associated counter-ion are crucial factors that dictate the final structure, coordination geometry, and electronic properties of the resulting complex. mdpi.commdpi.com

Influence of the Central Metal Ion: The intrinsic properties of the metal ion—such as its size, preferred coordination number, and d-electron configuration—steer the assembly of the complex. For instance, different metal ions complexed with similar semicarbazone ligands have been shown to adopt varied geometries:

Cobalt(II) and Nickel(II) often form six-coordinate, distorted octahedral complexes, especially in a 1:2 metal-to-ligand ratio where two tridentate or three bidentate ligands surround the metal center. researchgate.netnih.gov

Copper(II) , due to the Jahn-Teller effect, frequently adopts distorted geometries such as square pyramidal or square planar. mdpi.com

Cadmium(II) , with its d¹⁰ configuration, can exhibit flexibility in its coordination number, forming complexes with different geometries.

Influence of the Counter-ion: The counter-ion (e.g., Cl⁻, NO₃⁻, SO₄²⁻) can significantly influence the structure of the complex in several ways:

Non-coordinating Anions : If the anion remains outside the coordination sphere, it simply balances the charge of the complex cation.

Coordinating Anions : The anion can directly bind to the metal center, participating as a ligand. researchgate.netnih.gov This increases the coordination number of the metal and directly impacts the geometry. For example, the presence of a chloride ion in the coordination sphere can lead to a five-coordinate square pyramidal geometry instead of a four-coordinate square planar one. nih.gov

These structural variations, driven by the choice of metal and counter-ion, directly affect the electronic properties of the complexes, including their magnetic moments, redox potentials, and spectroscopic signatures. mdpi.com

Kinetic and Thermodynamic Studies of Complex Formation

While specific kinetic data for the formation of this compound complexes are not extensively reported, general methodologies for studying the thermodynamics and thermal stability of analogous Schiff base complexes are well-established.

Gibbs Free Energy Change (ΔG°) : Calculated from the stability constant (ΔG° = -RTlnK), indicating the spontaneity of the complex formation.

Enthalpy Change (ΔH°) : Determined from the van't Hoff equation by plotting lnK against 1/T. It reveals whether the reaction is exothermic or endothermic.

Entropy Change (ΔS°) : Calculated from the relationship ΔG° = ΔH° - TΔS°. It provides insight into the change in disorder of the system upon complexation.

Kinetic Studies of Thermal Decomposition: The stability of the solid complexes upon heating and the kinetics of their decomposition are studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.netsaudijournals.com

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition patterns, the presence of coordinated or lattice solvent molecules, and the final residue. saudijournals.com

DTA measures the difference in temperature between the sample and a reference, indicating whether decomposition steps are exothermic or endothermic. saudijournals.com

From the TGA data, kinetic parameters for the decomposition process, such as the activation energy (Ea), the order of the reaction (n), and changes in entropy (ΔS) and free energy (ΔF), can be calculated using methods like the Freeman-Carroll or Sharp-Wentworth equations. researchgate.netsaudijournals.com These studies provide valuable information on the thermal stability of the metal complexes.

Applications in Chemical and Materials Research

Role in Catalysis and Mechanistic Investigations of Catalytic Cycles

While specific studies detailing the catalytic activity of 4'-Methylacetophenone (B140295) semicarbazone are not extensively documented, the broader class of semicarbazones and their metal complexes are recognized for their catalytic potential. pharmatutor.orgsathyabama.ac.in Semicarbazones can act as ligands, coordinating with metal ions to form complexes that catalyze various organic reactions. pharmatutor.org The biological activities of semicarbazones are often linked to their ability to coordinate with metal ions. pharmatutor.org Research on related thiosemicarbazone complexes has shown their efficacy in catalyzing cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds. mdpi.com For instance, palladium complexes of thiosemicarbazones derived from sugar aldehydes have demonstrated high catalytic activity in the coupling of aryl chlorides with boronic acids at ambient temperatures. mdpi.com

The investigation into the catalytic properties of semicarbazone complexes often involves detailed mechanistic studies to understand the catalytic cycle. These studies are fundamental to optimizing reaction conditions and designing more efficient catalysts. mdpi.com The structural features of the semicarbazone ligand, including the nature of the substituent on the aromatic ring, can significantly influence the stability and reactivity of the resulting metal complex, thereby affecting its catalytic performance.

Advanced Analytical Methodologies

In the realm of analytical chemistry, semicarbazones are valuable for the identification and characterization of aldehydes and ketones. numberanalytics.comnumberanalytics.comoxfordreference.com The reaction of an aldehyde or ketone with semicarbazide (B1199961) hydrochloride yields a corresponding semicarbazone, which is typically a crystalline solid with a sharp melting point. wikipedia.org This derivatization technique is a classic method in qualitative organic analysis.

Furthermore, semicarbazones and their derivatives can be employed as reagents in spectrophotometric analysis for the determination of various substances. pharmatutor.orgsathyabama.ac.in For example, a spectrophotometric method for the determination of the herbicide atrazine (B1667683) involves its reaction with pyridine (B92270) and subsequent coupling with p-aminoacetophenone to form a colored polymethine dye, which can be quantified. numberanalytics.com While this example uses a related acetophenone (B1666503) derivative, it highlights the potential of such structures in developing new analytical methods. The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), has also been applied to the determination of semicarbazide, the parent compound of semicarbazones, in various samples. acs.orgnih.gov

Contributions to Material Science and Supramolecular Systems

The application of semicarbazones extends into material science, where they serve as precursors or components for functional materials. numberanalytics.com Semicarbazone-based polymers have been synthesized and investigated for their potential in optoelectronics. numberanalytics.com The ability of semicarbazones to form stable complexes with transition metals is also leveraged in the development of new materials. pharmatutor.orgsathyabama.ac.in These metal complexes can be incorporated into polymer matrices to create composite materials with tailored properties. For example, molybdenum-based thiosemicarbazone complexes have been embedded into polyurethane matrices, resulting in materials with modified thermal stability and flexibility. researchgate.net

The field of crystal engineering benefits from the structural characteristics of semicarbazones, which allow for the design of supramolecular assemblies with specific functionalities. The presence of hydrogen bond donors and acceptors in the semicarbazone moiety facilitates the formation of ordered crystalline structures. While the specific crystal structure of 4'-Methylacetophenone semicarbazone is not detailed in the available literature, the general principles of semicarbazone crystallography suggest its potential for creating complex supramolecular architectures.

Applications in Industrial Chemical Processes

In industrial settings, semicarbazones and their metal complexes have potential applications as catalysts and as intermediates in the synthesis of other valuable chemicals. pharmatutor.orgsathyabama.ac.in The use of thiosemicarbazones as intermediates for the synthesis of 5-arylazothiazole disperse dyes has been reported. nih.gov In this process, the thiosemicarbazone is first synthesized and then undergoes heterocyclization to form a thiazole (B1198619) derivative, which is subsequently coupled to produce the final dye. nih.gov These dyes have been applied to polyester (B1180765) fabrics, demonstrating good fastness properties. nih.gov Although this example involves thiosemicarbazones, it illustrates a potential pathway where this compound could be utilized in the synthesis of dyes and pigments.

The precursor to the title compound, 4'-Methylacetophenone, is an important intermediate in the chemical industry, used in the production of fragrances and as a starting material for various organic syntheses. chemicalbook.comchemicalbook.com

Investigation in Phytotoxic Studies

There is growing interest in the development of new herbicides, and natural compounds and their derivatives are a promising source. nih.gov While there are no specific studies on the phytotoxicity of this compound, research has been conducted on its precursor, 4'-Methylacetophenone. A study evaluating the phytotoxic activity of phenolic compounds from the essential oil of Cistus ladanifer found that 4'-Methylacetophenone exhibited inhibitory effects on the germination and growth of Lactuca sativa (lettuce) and Allium cepa (onion). nih.gov

For Lactuca sativa on paper, 4'-Methylacetophenone had an IC₅₀ of 0.4 mM for the germination rate. nih.gov In soil, it significantly inhibited both total germination and germination rate at concentrations of 0.5 mM and 1 mM. nih.gov Interestingly, at a low concentration of 0.1 mM in soil, it stimulated the germination rate of L. sativa. nih.gov For Allium cepa, 4'-methylacetophenone significantly inhibited total germination and germination rate at all tested concentrations on both paper and in soil, with inhibition over 90% on paper and over 45% in soil at 1 mM. nih.gov

These findings for the precursor molecule suggest that derivatives such as this compound could also possess phytotoxic properties, making them potential candidates for further investigation in herbicide research. The study of structure-activity relationships is crucial in this field, as small modifications to a molecule can significantly alter its biological activity.

Mechanistic Investigations of Chemical Reactivity

Studies on Ring-Chain Tautomerism and Isomerization Pathways

Ring-chain tautomerism is a significant aspect of semicarbazone chemistry, where an equilibrium can exist between the open-chain semicarbazone form and a cyclic isomer. For semicarbazones, this typically involves the intramolecular addition of the amide nitrogen to the carbon-nitrogen double bond (C=N) to form a five-membered ring.

Recent theoretical studies using Density Functional Theory (DFT) have shed light on the ring-chain isomerism of semicarbazones, particularly their conversion to 1,2,4-triazolidin-3-ones. mdpi.comsciforum.net This transformation represents a key isomerization pathway. The process is generally promoted by strong acids, which protonate the semicarbazone, facilitating the subsequent intramolecular cyclization. mdpi.comsciforum.net

The key steps involved in the acid-promoted cyclization are:

Protonation: The semicarbazone is protonated, typically at the imine nitrogen, by a strong acid like triflic acid (TfOH). This enhances the electrophilicity of the imine carbon.

Intramolecular Nucleophilic Attack: The terminal amino group (-NH2) of the semicarbazide (B1199961) moiety acts as a nucleophile, attacking the protonated imine carbon.

Ring Closure: This attack leads to the formation of a five-membered 1,2,4-triazolidin-3-one (B12360390) ring.

DFT calculations have shown that for semicarbazones derived from aliphatic aldehydes, the activation barrier for this cyclization is relatively low, and the cyclic form can be thermodynamically favored, especially upon precipitation from the reaction mixture. sciforum.net However, for aromatic aldehyde semicarbazones, the acyclic form is often more stable due to the conjugation between the aromatic ring and the C=N bond. sciforum.net The disruption of this conjugation upon cyclization makes the process less favorable. While specific studies on 4'-methylacetophenone (B140295) semicarbazone are limited, it is expected to follow the general behavior of aromatic ketone semicarbazones, where the open-chain form is predominant under neutral conditions.

Isomerization TypeConditionsProductNotes
Ring-Chain TautomerismStrong Acid (e.g., TfOH)1,2,4-Triazolidin-3-one derivativeThe acyclic form is generally favored for aromatic semicarbazones. sciforum.net

Degradation Pathways and Stability Under Various Chemical Conditions

The stability of 4'-methylacetophenone semicarbazone is influenced by the chemical environment, particularly the pH. Semicarbazones, in general, are relatively stable crystalline compounds under neutral conditions, which is why they are historically used for the characterization of aldehydes and ketones. iust.ac.irresearchgate.netijcce.ac.ir

However, the semicarbazone linkage is susceptible to hydrolysis under both acidic and basic conditions, which regenerates the parent carbonyl compound (4'-methylacetophenone) and semicarbazide. This degradation pathway is essentially the reverse of the formation reaction. The rate of hydrolysis is dependent on the pH and temperature.

Furthermore, oxidative conditions can lead to the degradation or transformation of semicarbazones. For instance, exposure to gaseous nitrogen dioxide has been shown to be an effective method for the deprotection of semicarbazones, rapidly regenerating the carbonyl compound under solvent-free conditions. iust.ac.irresearchgate.net This suggests that strong oxidizing environments can lead to the breakdown of this compound.

While direct studies on the degradation of this compound are not extensively documented, the stability of related compounds provides some insight. For example, studies on other carbonyl derivatives show that stability is often pH-dependent, with increased degradation rates in highly acidic or alkaline solutions. acs.org

ConditionEffect on this compoundProducts of Degradation
Acidic (aqueous)Hydrolysis4'-Methylacetophenone, Semicarbazide
Basic (aqueous)Hydrolysis4'-Methylacetophenone, Semicarbazide
Strong Oxidizing Agents (e.g., NO₂)Cleavage of C=N bond4'-Methylacetophenone

Fundamental Reaction Pathways Beyond Semicarbazone Formation (e.g., cyclization to thiadiazoles)

Beyond the simple formation and hydrolysis, the semicarbazone moiety of this compound can serve as a template for the synthesis of various heterocyclic compounds. These reactions typically involve the cyclization of the semicarbazone under specific conditions.

One important pathway is the oxidative cyclization to form 1,3,4-oxadiazole (B1194373) derivatives. This transformation can be achieved using oxidizing agents like lead tetra-acetate or ceric ammonium (B1175870) nitrate. asianpubs.orgmcmaster.ca The reaction proceeds by the formation of a 2-imino-Δ³-1,3,4-oxadiazoline, which can be a stable product or undergo further reactions. mcmaster.ca

Another significant cyclization pathway for semicarbazones leads to the formation of 1,2,4-triazole (B32235) derivatives. For example, aryl semicarbazones can be cyclized to form 4,5-disubstituted-2H-1,2,4-triazol-3(4H)-ones, which have been investigated for their biological activities. nih.gov Semicarbazide derivatives can also be cyclized in the presence of a base, such as sodium hydroxide, to yield derivatives of 1,2,4-triazolin-5-one. nih.govcas.cz

Thermolysis of aryl semicarbazones at high temperatures (e.g., 260 °C) can lead to the formation of azines, with the proposed mechanism involving the generation of a reactive N-substituted isocyanate intermediate. mdpi.com

While the direct cyclization of semicarbazones to thiadiazoles is less common (this reaction is more characteristic of thiosemicarbazones), transformations mediated by specific reagents could potentially lead to sulfur-containing heterocycles, though this is not a primary reaction pathway for semicarbazones.

Reagent/ConditionProduct TypeExample
Ceric Ammonium Nitrate1,3,4-OxadiazoleOxidative cyclization to form a substituted 1,3,4-oxadiazole ring system. asianpubs.org
Lead Tetra-acetate2-Imino-Δ³-1,3,4-oxadiazolineOxidative cyclization of ketone semicarbazones. mcmaster.ca
Base (e.g., NaOH)1,2,4-Triazolin-5-oneCyclization of semicarbazide derivatives. nih.govcas.cz
Heat (Thermolysis)AzineDecomposition at high temperatures. mdpi.com

Investigation of Photochemical Reactivity (if applicable)

The photochemical reactivity of a molecule is determined by its ability to absorb light and undergo chemical transformations from an electronically excited state. libretexts.org For this compound, potential photochemical reactivity can be inferred from its structural components: the aromatic ketone moiety and the semicarbazone group.

Aromatic compounds, in general, can undergo a variety of photochemical reactions, including cycloadditions and arylations, when exposed to light. rsc.orgchemrxiv.org Electronic excitation significantly alters the reactivity of a molecule compared to its ground state. rsc.org The process of using light to break chemical bonds is known as photolysis. britannica.com

E/Z Isomerization: The C=N double bond of the semicarbazone could undergo photoinduced isomerization between the E and Z geometric isomers. This is a common photochemical process for compounds containing C=N bonds.

Photocyclization: Similar to the thermal reactions, it is conceivable that photochemical conditions could promote cyclization reactions, possibly leading to different products or intermediates than thermal methods. For instance, some aryl alkenes undergo photocyclization to form fused ring systems. mdpi.com

Photodegradation: Prolonged exposure to high-energy UV light could lead to the degradation of the molecule, potentially through cleavage of the N-N or C-N bonds, or reactions involving the aromatic ring. The study of photochemical reactions often involves techniques like flash photolysis to identify short-lived intermediates. truman.edu

It is important to note that without specific experimental data for this compound, these remain plausible but unconfirmed photochemical pathways. The actual reactivity would depend on factors such as the excitation wavelength, the solvent, and the presence of other reactive species.

Q & A

Q. What are the optimal synthetic routes for 4'-Methylacetophenone semicarbazone, and how can reaction yields be improved?

The synthesis typically involves a condensation reaction between 4'-methylacetophenone and semicarbazide hydrochloride in ethanol/water under reflux. Yield optimization can be achieved by:

  • Solvent selection : Polar protic solvents (e.g., ethanol-water mixtures) enhance reaction efficiency due to improved solubility of reactants.
  • Solid-state synthesis : Ball-milling techniques reduce solvent use and improve yields via mechanochemical activation .
  • pH control : Maintaining a mildly acidic environment (pH 4–5) using acetic acid accelerates imine bond formation.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identification of C=O (1650–1680 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches to confirm semicarbazone formation .
  • NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–7.8 ppm for substituted phenyl groups) and NH signals (δ 8.5–9.5 ppm) .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns critical for structure-activity studies .

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Antimicrobial testing : Use agar diffusion (zone of inhibition) or broth dilution (MIC determination) against gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticonvulsant screening : Employ maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScPTZ) models in rodents, with neurotoxicity assessments at active doses .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

  • Electron-withdrawing substituents : Introduce nitro or chloro groups at the para position to improve anticonvulsant activity via enhanced electron delocalization .
  • Metal complexation : Synthesize coordination compounds with Cu(II) or Fe(III) to leverage redox-active metal centers for antimicrobial or anticancer applications .
  • Hybrid pharmacophores : Integrate thiosemicarbazone or arylidene moieties to target multiple biological pathways (e.g., mycobacterial growth inhibition) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of semicarbazone derivatives?

  • Conformational analysis : Use DFT calculations to compare theoretical and experimental geometries, identifying steric or electronic mismatches .
  • Bioisosteric replacement : Replace the methyl group with isosteres (e.g., trifluoromethyl) to assess activity retention while minimizing toxicity .
  • Crystallographic validation : Confirm ligand-protein binding modes via X-ray diffraction to reconcile discrepancies between in vitro and in silico data .

Q. How do noncovalent interactions influence the stability and activity of this compound metal complexes?

  • π-π stacking : Stabilizes crystal packing in Cu(II) complexes, enhancing thermal stability and bioavailability .
  • Hydrogen bonding : Intra-ligand N–H···O interactions in Rh(I) complexes modulate redox potentials and catalytic activity .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O) to predict solubility and membrane permeability .

Q. What mechanistic insights explain the catalytic transformation of semicarbazones in the presence of transition metals?

  • Rhodium-mediated C–N bond cleavage : Wilkinson’s catalyst ([Rh(PPh₃)₃Cl]) facilitates amine insertion into the semicarbazone backbone, forming dianionic ligands with tunable redox properties .
  • Electron transfer pathways : Cyclic voltammetry reveals ligand-centered oxidation/reduction peaks, critical for designing electrocatalytic or antitumor agents .

Methodological Considerations

Q. How should researchers address variability in biological assay results across semicarbazone derivatives?

  • Dose-response standardization : Use fixed molar concentrations (e.g., 0.1–100 μM) to compare EC₅₀ values across structurally diverse analogs .
  • Positive controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial assays, diazepam for anticonvulsant tests) to validate experimental conditions .

Q. What computational tools are essential for predicting the pharmacological potential of this compound?

  • Molecular docking : Simulate binding to targets like fungal CYP51 or bacterial DNA gyrase to prioritize derivatives for synthesis .
  • NBO/NPA analysis : Quantify charge transfer interactions stabilizing bioactive conformers .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., LogP, BBB permeability) using QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.